2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid 2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid
Brand Name: Vulcanchem
CAS No.: 704875-04-7
VCID: VC6913044
InChI: InChI=1S/C13H14N4O2S/c1-3-16-9-6-4-5-7-10(9)17-12(16)14-15-13(17)20-8(2)11(18)19/h4-8H,3H2,1-2H3,(H,18,19)
SMILES: CCN1C2=CC=CC=C2N3C1=NN=C3SC(C)C(=O)O
Molecular Formula: C13H14N4O2S
Molecular Weight: 290.34

2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid

CAS No.: 704875-04-7

Cat. No.: VC6913044

Molecular Formula: C13H14N4O2S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

2-[(9-Ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid - 704875-04-7

Specification

CAS No. 704875-04-7
Molecular Formula C13H14N4O2S
Molecular Weight 290.34
IUPAC Name 2-[(4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid
Standard InChI InChI=1S/C13H14N4O2S/c1-3-16-9-6-4-5-7-10(9)17-12(16)14-15-13(17)20-8(2)11(18)19/h4-8H,3H2,1-2H3,(H,18,19)
Standard InChI Key BHEVJCPGHPYCDR-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N3C1=NN=C3SC(C)C(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-[(9-Ethyl-9H- triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic acid, reflecting its fused benzimidazole-triazolo core, ethyl substituent, and thioether-linked propanoic acid side chain. Its molecular formula is C₁₃H₁₄N₄O₂S, with an average molecular mass of 294.35 g/mol .

Structural Elucidation

The core structure consists of a benzimidazole ring fused with a triazolo[4,3-a] heterocycle. The 9-ethyl group occupies the nitrogen atom at position 9 of the benzimidazole moiety, while the 3-thio group bridges the triazolo ring to the propanoic acid chain . This configuration introduces steric and electronic effects that influence reactivity and solubility.

Key Structural Attributes:

  • Benzimidazole-Triazolo Fusion: Enhances aromaticity and planar rigidity, potentially facilitating π-π stacking interactions in biological systems .

  • Thioether Linkage (-S-): Imparts susceptibility to oxidative metabolism, potentially forming sulfoxide or sulfone derivatives .

  • Propanoic Acid Terminus: Introduces acidity (pKa ≈ 4.5–5.0) and hydrophilicity, favoring salt formation in basic environments .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 9-Ethyl-9H- triazolo[4,3-a]benzimidazole-3-thiol: A heterocyclic thiol precursor.

  • Propanoic Acid Derivative: Likely introduced via alkylation or Michael addition.

Route 1: Nucleophilic Thiol-Ester Exchange

  • Synthesis of 9-Ethyl-9H- triazolo[4,3-a]benzimidazole-3-thiol:

    • Cyclocondensation of o-phenylenediamine derivatives with ethyl isocyanate forms the benzimidazole core .

    • Subsequent triazolo ring formation via cyclization with hydrazine derivatives .

  • Thiol-Alkylation with Propiolic Acid Esters:

    • Reaction of the thiol with tert-butyl propiolate under basic conditions yields tert-butyl (E)-3-[(9-ethyl-triazolo-benzimidazolyl)thio]acrylate .

    • Acid hydrolysis (e.g., HCl/THF) removes the tert-butyl group, yielding the target propanoic acid .

Route 2: Direct Coupling via Mitsunobu Reaction

  • Coupling of the thiol precursor with 3-bromopropanoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Limited (≈0.1 mg/mL at pH 7.4) due to aromaticity; enhanced in alkaline solutions (pH > 8) via deprotonation of the carboxylic acid .

  • logP (Octanol-Water): Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for membrane permeability .

Spectroscopic Characteristics

  • UV-Vis: λₘₐₓ ≈ 265 nm (π→π* transitions in aromatic systems) .

  • ¹H NMR (DMSO-d₆):

    • δ 1.35 ppm (t, 3H, CH₂CH₃)

    • δ 4.20 ppm (q, 2H, NCH₂CH₃)

    • δ 3.15 ppm (t, 2H, SCH₂CH₂)

    • δ 12.10 ppm (s, 1H, COOH) .

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